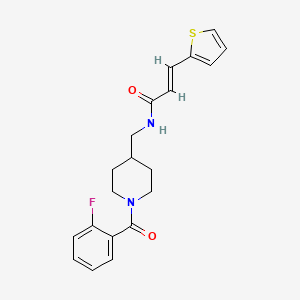

(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

This compound is an acrylamide derivative featuring a piperidine core substituted with a 2-fluorobenzoyl group at the 1-position and a thiophen-2-yl acrylamide chain at the 4-methyl position. The (E)-configuration of the acrylamide double bond is critical for maintaining its structural integrity and biological activity.

Properties

IUPAC Name |

(E)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2S/c21-18-6-2-1-5-17(18)20(25)23-11-9-15(10-12-23)14-22-19(24)8-7-16-4-3-13-26-16/h1-8,13,15H,9-12,14H2,(H,22,24)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZWCBZCIGUNAU-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 4-piperidone with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Acrylamide Formation: The next step involves the formation of the acrylamide moiety. This can be done by reacting the piperidine intermediate with thiophene-2-carboxaldehyde in the presence of a suitable catalyst, such as palladium acetate, under an inert atmosphere.

Final Coupling: The final step involves coupling the acrylamide with the piperidine intermediate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to form alcohols.

Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, including:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties, suggesting that (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide may also possess similar effects.

- Anticancer Properties : Research shows that acrylamide derivatives can inhibit cancer cell proliferation. This compound's unique structure may enhance its efficacy against various cancer types .

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Receptor Binding : It may act as an antagonist or agonist at specific receptors, influencing neurotransmission and other physiological processes.

- Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways, leading to altered cellular responses .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of similar acrylamide derivatives, compounds exhibited significant cytotoxic effects on various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that this compound could be a promising candidate for further development .

Case Study 2: Antimicrobial Effects

Research conducted on related compounds demonstrated potent antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the thiophene moiety was crucial for enhancing antibacterial efficacy, indicating that this compound may also show similar properties .

Mechanism of Action

The mechanism of action of (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table highlights key structural differences and physicochemical properties between the target compound and its analogues:

Key Observations :

- Piperidine Modifications: The 2-fluorobenzoyl group in the target compound may enhance lipophilicity compared to the methylsulfonyl group in 17b or the benzylamino-oxoethyl group in 9a .

- Acrylamide Substituents: Thiophen-2-yl (target) vs.

- Biological Activity : DM497, lacking the piperidine scaffold, shows GABAAR modulation, suggesting the piperidine core in the target compound could confer distinct pharmacological profiles .

Antibacterial Activity

- Halogenated derivatives (e.g., 4-chlorophenyl-thiophene hybrids in ) exhibit enhanced antibacterial activity compared to nitro- or methoxy-substituted analogues .

Neuroprotective and Receptor Modulation

- Compound 9a demonstrates neuroprotective effects, attributed to its 4-methoxyphenyl acrylamide and benzylamino-oxoethyl piperidine groups . The target compound’s thiophen-2-yl and fluorobenzoyl groups may similarly engage with neuronal receptors but with improved pharmacokinetics due to fluorine’s metabolic stability.

- DM497’s GABAAR potentiation (EC₅₀ = 12 μM) highlights the importance of thiophene in receptor interaction; however, the target’s piperidine-methyl linkage may redirect activity toward other targets, such as kinases or proteases .

Biological Activity

(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide, also known by its CAS number 1235710-41-4, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

The molecular formula of this compound is C20H21FN2O2S, with a molecular weight of 372.5 g/mol. The compound features a piperidine ring, a thiophene moiety, and a fluorobenzoyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1235710-41-4 |

| Molecular Formula | C20H21FN2O2S |

| Molecular Weight | 372.5 g/mol |

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine derivative followed by the introduction of the thiophene and acrylamide functionalities. The synthetic route emphasizes optimizing yield and purity for potential pharmaceutical applications.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, thiosemicarbazone derivatives have been shown to induce apoptosis in cancer cell lines such as K562 through mitochondrial pathways and reactive oxygen species (ROS) generation . This suggests that similar mechanisms may be explored for our compound.

The proposed mechanism involves the interaction of the compound with specific cellular targets, potentially modulating pathways associated with cell proliferation and apoptosis. The presence of the fluorine atom in the benzoyl group may enhance binding affinity to target proteins, thereby increasing efficacy against cancer cells.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that related compounds could inhibit cell growth in various cancer cell lines, suggesting a potential application for this compound in oncology .

- In Vivo Efficacy : Preliminary in vivo studies using murine models have shown that compounds with similar structures can delay tumor growth without significant toxicity to normal tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.